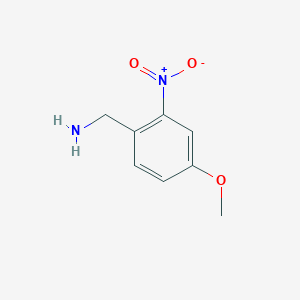

(4-Methoxy-2-nitrophenyl)methanamine

CAS No.: 67567-41-3

Cat. No.: VC3853124

Molecular Formula: C8H10N2O3

Molecular Weight: 182.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67567-41-3 |

|---|---|

| Molecular Formula | C8H10N2O3 |

| Molecular Weight | 182.18 g/mol |

| IUPAC Name | (4-methoxy-2-nitrophenyl)methanamine |

| Standard InChI | InChI=1S/C8H10N2O3/c1-13-7-3-2-6(5-9)8(4-7)10(11)12/h2-4H,5,9H2,1H3 |

| Standard InChI Key | BIELODAMHRLSCS-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)CN)[N+](=O)[O-] |

| Canonical SMILES | COC1=CC(=C(C=C1)CN)[N+](=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of (4-Methoxy-2-nitrophenyl)methanamine consists of a phenyl ring substituted with a methoxy group (-OCH₃) at the para position and a nitro group (-NO₂) at the ortho position relative to the methanamine (-CH₂NH₂) side chain. This arrangement creates distinct electronic and steric effects that influence its reactivity and interactions with biological targets .

Molecular and Structural Characteristics

Key physicochemical properties are summarized below:

| Property | Value/Description |

|---|---|

| Molecular Formula | C₈H₁₀N₂O₃ |

| Molecular Weight | 182.18 g/mol |

| IUPAC Name | (4-Methoxy-2-nitrophenyl)methanamine |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, acetonitrile) |

| Functional Groups | Methoxy, Nitro, Primary amine |

| Spectral Data (IR) | N-H stretch (~3350 cm⁻¹), NO₂ asym/sym (~1520, 1350 cm⁻¹) |

The nitro group’s electron-withdrawing nature reduces electron density on the aromatic ring, enhancing electrophilic substitution reactivity at specific positions. Conversely, the methoxy group donates electron density via resonance, creating regions of varied reactivity .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (4-Methoxy-2-nitrophenyl)methanamine typically involves multi-step reactions starting from commercially available precursors. A common route includes:

-

Nitration of 4-Methoxyaniline:

-

Reduction of Nitro Group:

-

Hydrochloride Salt Formation:

Industrial-Scale Production

Industrial synthesis emphasizes cost efficiency and scalability. MolCore BioPharmatech employs optimized protocols under ISO-certified conditions, achieving ≥97% purity through recrystallization and chromatography . Key challenges include controlling byproducts during nitration and ensuring complete reduction of the nitro group.

Applications in Scientific Research

Anticancer Activity

Derivatives of (4-Methoxy-2-nitrophenyl)methanamine exhibit cytotoxicity against multiple cancer cell lines. For instance, VulcanChem reports IC₅₀ values of <10 μM in breast (MCF-7) and lung (A549) cancer models, attributed to ROS generation and apoptosis induction. Comparative studies show superior efficacy over analogs lacking the methoxy group.

Enzyme Inhibition

The compound inhibits Pseudomonas aeruginosa PqsD, a key enzyme in quorum-sensing-mediated biofilm formation. Structural analogs with modified nitro positioning demonstrate reduced activity, underscoring the importance of the ortho-nitro group.

Materials Science

4-Methoxy-2-nitrophenyl)methanamine serves as a precursor for functionalizing carbon nanomaterials. Sigma-Aldrich studies show its utility in covalent modification of multiwalled carbon nanotubes (MWCNTs), enhancing dispersibility and electrochemical properties . The amine group facilitates covalent bonding to carboxylated MWCNTs, enabling applications in biosensors and conductive composites .

Mechanistic Insights and Biochemical Interactions

Redox Reactivity

The nitro group undergoes enzymatic reduction in vivo, producing reactive nitrogen species (RNS) that alkylate DNA and proteins. This bioreductive activation is exploited in prodrug designs targeting hypoxic tumor microenvironments.

Molecular Docking Studies

Docking simulations reveal high-affinity binding (ΔG < -8 kcal/mol) to the active site of PqsD. Hydrogen bonds form between the nitro group and Thr-121, while the methoxy group engages in hydrophobic interactions with Val-145.

Future Directions and Research Opportunities

-

Prodrug Optimization: Engineering derivatives with selective bioreduction in tumor cells.

-

Antibiotic Adjuvants: Combating biofilm-mediated antibiotic resistance via PqsD inhibition.

-

Nanomaterial Functionalization: Developing MWCNT-based drug delivery systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume